molecular formula C10H19NO B1418922 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol CAS No. 1156282-89-1

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Cat. No. B1418922
M. Wt: 169.26 g/mol
InChI Key: JGXYDNFUKDMZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 . It is a cyclohexane derivative, which means it contains a six-membered ring of carbon atoms .


Molecular Structure Analysis

The molecular structure of “4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol” consists of a cyclohexane ring, which is a six-membered ring of carbon atoms, with a cyclopropylmethylamino group and a hydroxyl group attached . The exact positions of these groups on the cyclohexane ring would depend on the specific synthesis process.

Scientific Research Applications

Enantioselective Catalysis

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol and similar compounds have applications in enantioselective catalysis. For instance, a study explored the use of related 1,4-amino alcohols as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, resulting in various chiral secondary alcohols with good to high enantioselectivities (Asami et al., 2015).

Crystal Structure Analysis

Compounds structurally related to 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol have been utilized in studying crystal structures. A paper by Kubicki et al. (2000) details the crystal structures of three anticonvulsant enaminones, providing insights into hydrogen bonding and molecular interactions (Kubicki et al., 2000).

Synthesis of Cyclohexane Derivatives

Another application is in the synthesis of cyclohexane derivatives. For example, Wilamowski et al. (1995) reported the cyclization of a compound to synthesize several 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives, showcasing the versatility of cyclohexan-1-ol derivatives in organic synthesis (Wilamowski et al., 1995).

Functionalized Cycloalkene Synthesis

In pharmaceutical research, derivatives of cyclohexan-1-ol are used in synthesizing functionalized cycloalkenes. Xin Cong and Yao (2006) described the synthesis of a functionalized cyclohexene skeleton of GS4104, an antiviral drug, using cyclohexan-1-ol derivatives (Xin Cong & Yao, 2006).

Molecular Recognition

The optically pure form of a cyclohexan-1-ol derivative has been used as a chiral solvating agent for molecular recognition, as studied by Khanvilkar and Bedekar (2018). This showcases its application in stereochemical analysis and molecular discrimination (Khanvilkar & Bedekar, 2018).

properties

IUPAC Name

4-(cyclopropylmethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-5-3-9(4-6-10)11-7-8-1-2-8/h8-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXYDNFUKDMZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
Reactant of Route 5
Reactant of Route 5
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.